2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide
Overview
Description
2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide is a useful research compound. Its molecular formula is C4H5BrN4O and its molecular weight is 205.01 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is known that 1,2,4-triazole derivatives can bind to multiple receptors , and they have been found in many important synthetic drug molecules . This suggests that 2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide may also interact with multiple targets.
Mode of Action
It is known that nitrogen atoms of 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450 . This suggests that this compound may interact with its targets in a similar manner.
Biochemical Pathways
1,2,4-triazole derivatives are known to exhibit a myriad of biological activities, including antimalarial, antibacterial, and antiviral activities . This suggests that this compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Result of Action
Given the broad spectrum of biological activities exhibited by 1,2,4-triazole derivatives , it is likely that this compound may have diverse molecular and cellular effects.
Action Environment
It is known that the compounds synthesized from 1,2,4-triazole derivatives are thermally stable , suggesting that this compound may also exhibit stability under various environmental conditions.
Biochemical Analysis
Biochemical Properties
2-(3-bromo-1H-1,2,4-triazol-1-yl)acetamide plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as aromatase, which is involved in estrogen biosynthesis . The interaction between this compound and aromatase involves binding to the enzyme’s active site, thereby preventing the conversion of androgens to estrogens. Additionally, this compound can form hydrogen bonds with various proteins, enhancing its binding affinity and specificity .
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, this compound has been shown to alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis . These effects collectively contribute to its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity by binding to the active site of target enzymes. For example, its interaction with aromatase involves the formation of hydrogen bonds and hydrophobic interactions, which stabilize the enzyme-inhibitor complex . Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods. The compound has demonstrated stability under standard laboratory conditions, with minimal degradation observed over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell proliferation and apoptosis rates . These findings highlight the potential for long-term therapeutic applications of this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At lower doses, the compound has been shown to exert beneficial effects, such as inhibiting tumor growth and reducing inflammation . At higher doses, toxic effects have been observed, including hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions . Enzymes such as cytochrome P450 play a crucial role in the oxidation and reduction of this compound, leading to the formation of metabolites that are further conjugated with glucuronic acid or sulfate for excretion . These metabolic processes ensure the efficient elimination of the compound from the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake into cells . Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions are critical for the compound’s biological activity and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, it can interact with various enzymes and signaling proteins, modulating their activity. In the nucleus, it can bind to transcription factors and other regulatory proteins, influencing gene expression . These localization patterns are crucial for understanding the compound’s mechanism of action and therapeutic potential.
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrN4O/c5-4-7-2-9(8-4)1-3(6)10/h2H,1H2,(H2,6,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPRFQTURFUUQB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NN1CC(=O)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.